
Azithromycin Impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿奇霉素杂质 C,也称为 3’-N-脱甲基-3’-N-(苯磺酰基)阿奇霉素,是阿奇霉素的一种衍生物,阿奇霉素是一种广泛使用的宏类抗生素。这种杂质是阿奇霉素合成和降解过程中形成的众多副产物之一。了解和控制这些杂质的含量对于确保药物产品的安全性和有效性至关重要。
准备方法
合成路线和反应条件
阿奇霉素杂质 C 的合成涉及阿奇霉素的脱甲基化,然后引入一个苯磺酰基。该过程通常包括:
脱甲基化: 这一步涉及从阿奇霉素中去除一个甲基。用于脱甲基化的常见试剂包括三溴化硼 (BBr3) 或其他强酸。
苯磺酰化: 然后将脱甲基化的阿奇霉素与苯磺酰氯在吡啶或三乙胺等碱的存在下反应,引入苯磺酰基。
工业生产方法
阿奇霉素杂质 C 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇操作: 大量的阿奇霉素在间歇反应器中进行脱甲基化和苯磺酰化。
纯化: 然后使用高效液相色谱 (HPLC) 等技术纯化所得产物,以从其他副产物和未反应的起始原料中分离出阿奇霉素杂质 C。
化学反应分析
反应类型
阿奇霉素杂质 C 会发生各种化学反应,包括:
氧化: 这种反应涉及氧气的添加或氢的去除。常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 这种反应涉及氢的添加或氧的去除。常见的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 这种反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、氨)。
常见的试剂和条件
氧化: 过氧化氢 (H2O2) 在酸性或碱性条件下。
还原: 硼氢化钠 (NaBH4) 在甲醇或乙醇中。
取代: 卤素(例如氯、溴)在铁或氯化铝等催化剂的存在下。
形成的主要产物
氧化: 阿奇霉素杂质 C 的氧化衍生物。
还原: 阿奇霉素杂质 C 的还原衍生物。
取代: 被不同的官能团取代了原来官能团的取代衍生物。
科学研究应用
阿奇霉素杂质 C 有一些科学研究应用,包括:
化学: 用作分析化学中的参考标准,用于识别和定量阿奇霉素制剂中的杂质。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其对人体健康的影响及其在阿奇霉素类药物安全性和有效性中的作用。
工业: 用于制药行业中的质量控制和保证流程,以确保阿奇霉素产品的纯度。
作用机制
阿奇霉素杂质 C 的作用机制尚未得到充分研究,但据信类似于阿奇霉素的作用机制。阿奇霉素通过与细菌 50S 核糖体亚基的 23S rRNA 结合发挥作用,抑制细菌蛋白质合成。这种作用阻止细菌的生长和复制。杂质也可能与类似的分子靶标和途径相互作用,可能影响阿奇霉素的总体功效和安全性。
相似化合物的比较
阿奇霉素杂质 C 可以与阿奇霉素的其他杂质和衍生物进行比较,例如:
阿奇霉素杂质 A: 阿奇霉素合成过程中形成的另一个副产物。
阿奇霉素杂质 B: 阿奇霉素的降解产物。
阿奇霉素杂质 D: 一个具有不同取代模式的类似化合物。
独特性
阿奇霉素杂质 C 的独特性在于存在苯磺酰基,这使其区别于其他杂质和衍生物。这种结构上的差异可能导致不同的化学和生物特性,使其成为研究和质量控制的重要化合物。
属性
分子式 |
C37H70N2O12 |
|---|---|
分子量 |
735.0 g/mol |
IUPAC 名称 |
13-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3 |
InChI 键 |
PAIIKRKARNTWPY-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
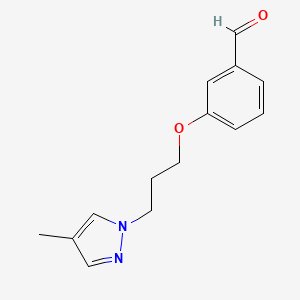
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
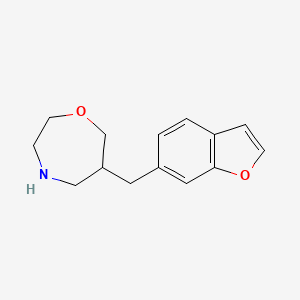
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)


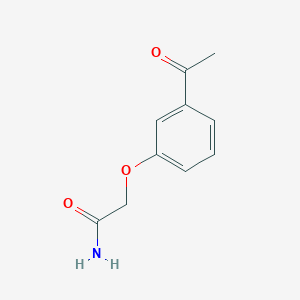
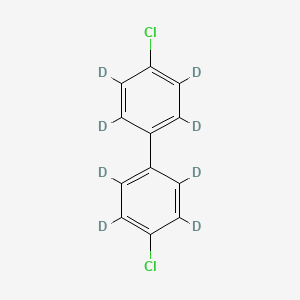
![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
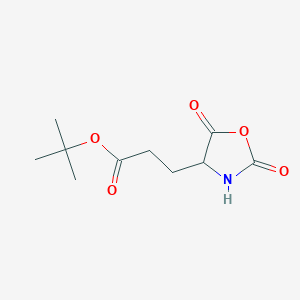
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
